Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a fluorophenyl group, and a trifluoromethylsulfonyl group
Preparation Methods
The synthesis of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate typically involves multiple steps, including the protection of amines, formation of pyrazole rings, and introduction of fluorophenyl and trifluoromethylsulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butoxycarbonyl group allows for selective oxidation reactions.
Reduction: The fluorophenyl group can participate in reduction reactions under appropriate conditions.
Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical compound with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and trifluoromethylsulfonyl groups can enhance binding affinity and selectivity towards these targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the active amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents. For example:
Ethyl 1-(2-aminoethyl)-3-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate: Lacks the trifluoromethylsulfonyl group.
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate: Contains a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-fluorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23F4N3O7S |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H23F4N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-6-8-13(21)9-7-12)26-27(15)11-10-25-18(29)33-19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,25,29) |
InChI Key |
UHFUYGKIPFPXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC=C(C=C2)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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